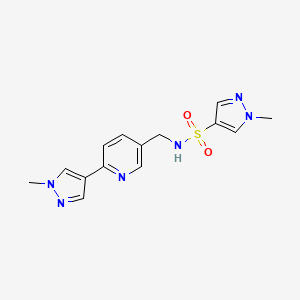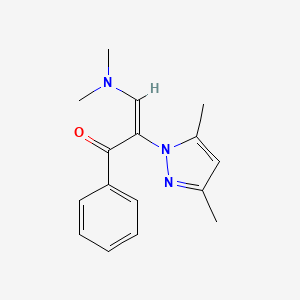
2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide is a compound that stands out due to its unique chemical structure and multifaceted applications in the fields of chemistry, biology, and medicine. It is known for its distinctive combination of a chloro group, an ethyl sulfonyl substituent linked to a dimethoxy dihydroisoquinoline moiety, and a fluorobenzamide framework, which imparts special characteristics and potential therapeutic utilities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide typically involves multi-step organic reactions. Starting with a 6-fluorobenzamide derivative, the process often includes:
Halogenation: : Introduction of a chloro group to the aromatic ring.
Sulfonylation: : Attaching the ethyl sulfonyl group through a reaction involving sulfonyl chlorides or other suitable reagents.
N-alkylation: : Coupling the intermediate with a 6,7-dimethoxy dihydroisoquinoline precursor, often under conditions that promote N-alkylation.
Final assembly: : The final compound is obtained by linking the synthesized intermediates through amide bond formation, requiring peptide coupling reagents or activating agents like EDC or DCC.
Industrial Production Methods
Industrial-scale production involves optimized versions of the above synthetic routes, with emphasis on cost-efficiency and scalability. Advanced techniques like continuous flow synthesis, automation, and rigorous quality control processes ensure the consistent production of the compound.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : Can involve oxidation of the isoquinoline moiety.
Reduction: : Reduction of the nitro or carbonyl functionalities if present.
Substitution: : Electrophilic aromatic substitution at the benzamide ring or nucleophilic substitution at the sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate, hydrogen peroxide.
Reducing agents: : Such as sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Include halogenating agents like thionyl chloride, chlorinating agents, sulfonyl chloride for sulfonylation.
Major Products Formed from These Reactions
Oxidation might yield isoquinoline N-oxide derivatives.
Reduction could produce amino derivatives or alcohols depending on the initial functional group.
Substitution reactions typically form variously substituted benzamide derivatives with modified activity profiles.
科学的研究の応用
Chemistry
In chemistry, the compound is utilized as an intermediate for synthesizing more complex molecules, particularly those with medicinal properties. It is valuable in medicinal chemistry for creating novel pharmaceuticals.
Biology
Biologically, it serves as a probe in studying sulfonyl-containing compounds and their interactions with biological macromolecules, providing insights into enzymatic mechanisms.
Medicine
In medicine, the compound is of interest due to its potential as a therapeutic agent in treating certain diseases. Its unique structure allows for the exploration of novel therapeutic pathways and the development of new drugs.
Industry
Industrially, 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide is employed in the synthesis of advanced materials and in fine chemical production, providing a versatile scaffold for various applications.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors involved in disease processes. The presence of sulfonyl and fluorobenzamide groups enhances its binding affinity and selectivity, influencing various biochemical pathways.
Molecular targets: : These may include kinases, phosphatases, or other regulatory proteins crucial in cellular signaling.
Pathways involved: : Pathways may encompass signal transduction cascades, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-chloro-N-(2-(ethylsulfonyl)ethyl)-6-fluorobenzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluoro-2-nitrobenzamide
2-chloro-N-(2-((3,4-dihydroisoquinolin-2-yl)sulfonyl)ethyl)-6-fluorobenzamide
Highlighting Uniqueness
What sets 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide apart is its specific combination of functional groups, particularly the dimethoxy dihydroisoquinoline moiety, which provides unique electronic and steric properties, enhancing its interactions and efficacy compared to its analogs.
By bringing together distinctive features from its various components, this compound showcases a versatile utility and importance in multiple fields, making it an attractive subject of study in modern scientific research.
特性
IUPAC Name |
2-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O5S/c1-28-17-10-13-6-8-24(12-14(13)11-18(17)29-2)30(26,27)9-7-23-20(25)19-15(21)4-3-5-16(19)22/h3-5,10-11H,6-9,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXTUYSFBUAKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2895086.png)
![N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide](/img/structure/B2895087.png)




![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2895096.png)
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)
![5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)


![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2895108.png)
